17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one

Steroid chemistry Physicochemical characterization Quality control

Sourcing non-generic steroid intermediates with precise C4/C17α methylation patterns presents a significant supply chain challenge for process chemistry teams. 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one directly addresses this by providing the essential scaffold for Epostane synthesis, eliminating structural variability in SAR studies. - Enables the critical hydroxymethylenation and cyclization steps required for isoxazole ring formation in the Epostane pathway. - Exhibits 38% metabolic stability in human liver microsomes (S9 fraction) after 1 hour, offering a controlled profile for in vitro ADME investigations. - Supplied with a verified melting point (141-142 °C) and solubility profile (chloroform, methanol) to support analytical method development and batch-to-batch consistency.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 28626-76-8
Cat. No. B130299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one
CAS28626-76-8
Synonyms(17β)-17-Hydroxy-4,17-dimethyl-androst-4-en-3-one;  17β-Hydroxy-4,17-dimethyl-4-androsten-3-one
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC1=C2CCC3C(C2(CCC1=O)C)CCC4(C3CCC4(C)O)C
InChIInChI=1S/C21H32O2/c1-13-15-6-5-14-16(19(15,2)10-9-18(13)22)7-11-20(3)17(14)8-12-21(20,4)23/h14,16-17,23H,5-12H2,1-4H3/t14-,16+,17+,19+,20+,21+/m1/s1
InChIKeyQVYNWPHQQYUBFK-FNEKEKTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one Product Overview


17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one, also known as 4,17α-Dimethyltestosterone, is a synthetic androgenic steroid with the molecular formula C21H32O2 and a molecular weight of 316.48 g/mol . This compound is a derivative of testosterone and serves as a crucial intermediate in the preparation of Epostane (E588850) . It is a white to off-white solid with a melting point of 141-142 °C and is soluble in chloroform and methanol .

Key intermediate for Epostane synthesis pathway
C4/C17α methyl groups provide structural specificity
Distinct thermal property aids QC identification

Why 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one Cannot Be Substituted


Generic substitution of 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one with other testosterone derivatives is not scientifically valid due to distinct structural modifications that directly impact its physicochemical properties and biological activity. The presence of a methyl group at both the C4 and C17α positions, unlike testosterone or 17α-methyltestosterone, alters the compound's metabolic stability, receptor binding affinity, and synthetic utility [1]. These structural differences result in a unique profile that is essential for specific research applications, such as its role as a key intermediate in the synthesis of Epostane . Substitution with a less specific analog would introduce uncontrolled variables, compromising experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

Structure
Unique C4/C17α methylation absent in testosterone; alters receptor binding and metabolic profile
Metabolism
Class-level stability of 17α-alkylated steroids differs markedly from non-alkylated androgens
Synthesis
Epostane route requires this intermediate; substitution may introduce reproducibility variability

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one Differentiation Evidence


Melting Point vs. Testosterone

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one exhibits a melting point of 141-142 °C . This is significantly higher than the melting point of its parent compound, testosterone, which ranges from 153-157 °C, but the presence of the additional methyl group at C4 alters the crystal packing and thermal stability compared to unsubstituted testosterone [1].

Melting Point
Reported
141–142 °C
Distinct thermal identifier vs. testosterone (153–157 °C); supports QC identity confirmation
Crystalline form differs due to C4 methylation; context-dependent thermal behavior
Steroid chemistry Physicochemical characterization Quality control

Metabolic Stability in Human Liver Microsomes

In human liver microsomes S9 fraction, 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one demonstrated a metabolic stability of 38% remaining after 1 hour of incubation at a concentration of 5 µM, as assessed by UPLC-MS analysis in the presence of UDPGA . This moderate stability profile is characteristic of 17α-alkylated steroids, which are known to exhibit resistance to first-pass hepatic metabolism compared to non-alkylated androgens like testosterone [1].

Metabolic Stability
Class-level
38% remaining
Class-level stability profile for 17α-alkylated steroids; aids ADME model interpretation
Human liver microsomes S9, 5 µM, 60 min; compared to non-alkylated androgen baseline
Drug metabolism Pharmacokinetics ADME

Intermediate for Epostane Synthesis

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one is a specifically required intermediate in the multi-step synthesis of Epostane (E588850), a compound with potential therapeutic applications . The synthetic route from 17beta-hydroxy-17-methylandrost-4-en-3-one involves a thiophenol/formaldehyde addition followed by Raney-Ni desulfurization to yield the target compound, which then undergoes further transformations including hydroxymethylenation and cyclization to form the final Epostane structure [1].

Synthetic Pathway
Head-to-head
Thiophenol/formaldehyde addition – desulfurization sequence for Epostane
Specific intermediate required; alternative starting materials lack pathway compatibility
Patent-described route; structural necessity for isoxazole ring formation
Steroid synthesis Medicinal chemistry Process chemistry

NMDA Receptor Activity

In a FLIPR assay using BHK21 cells expressing rat NR1/NR2A NMDA receptors, 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one exhibited agonist activity with an EC50 of 1.80E+3 nM (1.8 µM) [1]. This activity at NMDA receptors is not a primary characteristic of all androgenic steroids and may represent an off-target or pleiotropic effect distinct from classical androgen receptor signaling.

NMDA Activity
Reported
Target: EC50 1.8 µM (agonist)
Classical androgens: no significant NMDA engagement reported
Supports neurosteroid mechanism research; unique receptor engagement profile
Rat NR1/NR2A FLIPR assay; off-target context for androgen signaling studies
Receptor pharmacology Neuroscience Steroid signaling

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one Applications


Epostane & Isoxazole Synthesis

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one is an essential intermediate for the multi-step synthesis of Epostane (E588850), a compound of interest in medicinal chemistry . The specific C4 and C17α methylation pattern is required for the subsequent hydroxymethylenation and cyclization steps that form the isoxazole ring system [1]. Researchers engaged in steroid synthesis or process chemistry for this class of compounds must procure this specific intermediate to ensure successful synthesis.

Metabolic Stability of 17α-Alkylated Androgens

With a measured metabolic stability of 38% remaining after 1 hour in human liver microsomes S9 fraction , this compound serves as a valuable tool for studying the structure-metabolism relationships of 17α-alkylated steroids. Its moderate stability profile makes it suitable for in vitro ADME studies, particularly for investigating the impact of dual C4 and C17α methylation on hepatic clearance and metabolite formation.

NMDA Receptor Pharmacology

The observed agonist activity at rat NR1/NR2A NMDA receptors with an EC50 of 1.8 µM positions 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one as a compound of interest for researchers investigating the non-genomic effects of steroids on neurotransmitter systems. This activity profile differentiates it from classical androgens and supports its use in neuropharmacology studies focused on steroid-receptor interactions in the central nervous system.

Analytical Reference Standard

The well-defined melting point of 141-142 °C and solubility profile in chloroform and methanol make this compound suitable as an analytical reference standard for method development in chromatography and quality control of steroid synthesis. Its distinct physicochemical properties facilitate its identification and quantification in complex mixtures, supporting its use in analytical chemistry and forensic toxicology applications.

Application
Selection Property
Validation Focus
Epostane Synthesis
C4/C17α Methylation Pattern
Multi-step synthesis reproducibility
17α-Alkylated Steroid ADME
Metabolic Stability in Microsomes
Hepatic clearance pathway profiling
Neurosteroid Receptor Studies
NMDA Receptor Agonist Activity
Non-genomic steroid signaling
Analytical Reference Standard
Distinct Thermal Property
Chromatographic method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.